molecular formula C27H24N2O4 B1390427 Fmoc-7-methyl-DL-tryptophan CAS No. 138775-53-8

Fmoc-7-methyl-DL-tryptophan

Cat. No.: B1390427
CAS No.: 138775-53-8
M. Wt: 440.5 g/mol
InChI Key: LIHWPPTURGLCAT-UHFFFAOYSA-N
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Description

Fmoc-7-methyl-DL-tryptophan, also known as 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-methyl-1H-indol-3-yl)propanoic acid, is a derivative of tryptophan. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 7-methyl-DL-tryptophan. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents like methanol and dimethyl sulfoxide but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-7-methyl-DL-tryptophan involves several steps:

    Condensation Reaction: 9-fluorenecinol and formaldehyde undergo a condensation reaction to produce 9H-fluorene-9-formaldehyde.

    Further Condensation: 9H-fluorene-9-formaldehyde is then condensed with dimethylcarbamate methyl ester to obtain 9H-fluorene-9-methoxycarbaldehyde.

    Reaction with Silver Formate: 9H-fluorene-9-methoxycarbaldehyde reacts with silver formate to yield 2-(((9H-fluoren-9-yl)methoxy)carbonyl)formic acid.

    Final Condensation: This intermediate is then condensed with indoleacetic acid methyl ester to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-7-methyl-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-7-methyl-DL-tryptophan is unique due to the specific positioning of the methyl group on the indole ring, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHWPPTURGLCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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